molecular formula C10H10ClN3 B2802836 (1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanamine CAS No. 400877-28-3

(1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B2802836
CAS No.: 400877-28-3
M. Wt: 207.66
InChI Key: FROXYDQDKDAPOK-UHFFFAOYSA-N
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Description

(1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanamine: is an organic compound with a molecular formula of C10H10ClN3 This compound features a pyrazole ring substituted with a 3-chlorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. Finally, the pyrazole derivative is subjected to reductive amination with formaldehyde and ammonia to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or oximes.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, (1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanamine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, the compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine
  • (1-(3-bromophenyl)-1H-pyrazol-4-yl)methanamine
  • (1-(3-methylphenyl)-1H-pyrazol-4-yl)methanamine

Uniqueness: (1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanamine is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. This substitution can influence the compound’s reactivity, biological activity, and overall stability, distinguishing it from other similar compounds.

Properties

IUPAC Name

[1-(3-chlorophenyl)pyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13-14/h1-4,6-7H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROXYDQDKDAPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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